molecular formula C15H13N3O4S3 B3202453 N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021209-43-7

N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B3202453
CAS RN: 1021209-43-7
M. Wt: 395.5 g/mol
InChI Key: HQUNUCAPXPTGDE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as MTSEA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MTSEA is a thiazole-based sulfonamide that is widely used as a chemical probe to study the structure and function of biological molecules.

Mechanism of Action

N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide modifies cysteine residues in proteins by reacting with the thiol group of the cysteine residue. This reaction results in the formation of a disulfide bond between N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide and the cysteine residue, which can alter the structure and function of the protein.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of ion channels, transporters, and enzymes. N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has also been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide in scientific research is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effect of these modifications on protein function. However, one of the limitations of using N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is its potential to react with other amino acids in proteins, which can result in non-specific modifications.

Future Directions

There are several future directions for the use of N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has also been shown to have potential applications in the field of biotechnology, where it can be used to modify proteins for various applications. Additionally, N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can be used as a tool to study the structure and function of biological molecules, which can lead to a better understanding of these molecules and their role in various biological processes.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been used extensively in scientific research as a chemical probe to study the structure and function of biological molecules. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the effect of these modifications on protein function.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-22-11-5-2-4-10(8-11)16-14(19)12-9-24-15(17-12)18-25(20,21)13-6-3-7-23-13/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUNUCAPXPTGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

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